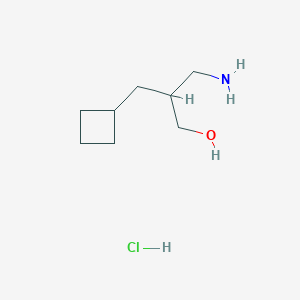

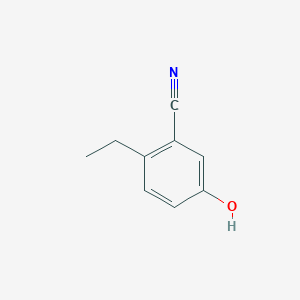

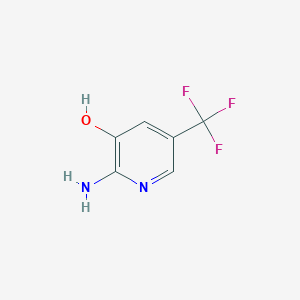

2-Ethyl-5-hydroxybenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzonitrile derivatives, such as 2-Ethyl-5-hydroxybenzonitrile, often involves the reaction of benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has been proposed using ionic liquid as the recycling agent . This method eliminates the use of metal salt catalysts and simplifies the separation process .Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-hydroxybenzonitrile can be analyzed using various spectroscopic techniques and computational methods . Density Functional Theory (DFT) can be used to optimize the possible molecular structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-5-hydroxybenzonitrile, such as its melting point, boiling point, and density, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Pharmacological Tool in Serotonin 2A Receptor Studies

2-Ethyl-5-hydroxybenzonitrile is structurally related to 25CN-NBOH, a compound that has gained attention for its potent and selective agonism at the serotonin 2A receptor (5-HT2AR). This receptor is significant in various neurological and psychiatric conditions, making 25CN-NBOH valuable for in vitro, ex vivo, and in vivo studies. Its selective activation of 5-HT2AR allows for detailed exploration of 5-HT2AR signaling in animal models, offering insights into the neurological pathways and potential therapeutic targets for conditions like depression, anxiety, and schizophrenia (Märcher Rørsted et al., 2021).

Advanced Synthesis for Research Availability

The compound's relevance in scientific research is also underscored by the development of improved and scalable synthetic methods. These advancements make 25CN-NBOH, and by extension, its structural analogs like 2-Ethyl-5-hydroxybenzonitrile, more accessible to the scientific community. The ease of synthesis facilitates broader research applications and enables more extensive studies on the compound's pharmacological properties and potential therapeutic uses (Kristensen et al., 2021).

Role in Agricultural Chemistry

2-Ethyl-5-hydroxybenzonitrile derivatives have been explored for their herbicidal properties, reflecting the compound's versatility beyond pharmacological applications. The synthesis of new derivatives and their screening for herbicidal effectiveness demonstrate the compound's potential in agricultural chemistry, contributing to the development of new herbicides that can enhance crop protection strategies (Schmidt, 1987).

Environmental and Material Science Applications

The structural framework of 2-Ethyl-5-hydroxybenzonitrile lends itself to various modifications, enabling its use in environmental and material sciences. For instance, derivatives of this compound have been investigated as corrosion inhibitors, showcasing their potential in protecting metals from environmental degradation. This application is crucial in industries where metal longevity and integrity are paramount (Verma et al., 2015).

Zukünftige Richtungen

The green synthesis method for benzonitrile derivatives, including 2-Ethyl-5-hydroxybenzonitrile, offers a more eco-friendly and efficient approach . This method could be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles . Future research could focus on optimizing this method and exploring its applicability to other chemical compounds.

Eigenschaften

IUPAC Name |

2-ethyl-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIVWSHGUSDXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-hydroxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)